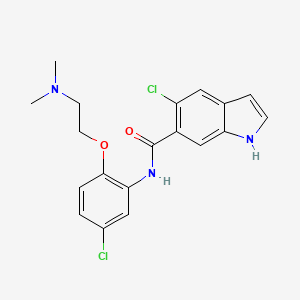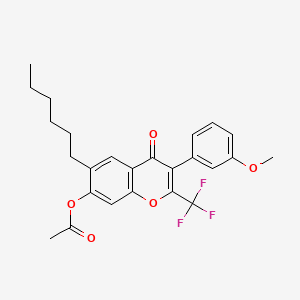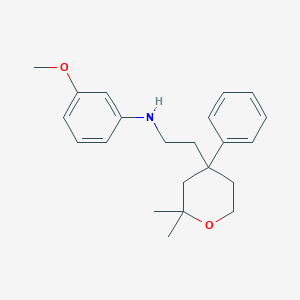![molecular formula C16H20NO6- B15136203 L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B15136203.png)
L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester is a chemical compound with the molecular formula C16H21NO6. It is often used in organic synthesis and research due to its unique properties and reactivity. This compound is a derivative of L-aspartic acid, which is an amino acid involved in the biosynthesis of proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester typically involves the protection of the amino group of L-aspartic acid using a tert-butoxycarbonyl (Boc) group. The carboxyl group is then esterified with benzyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Free amine derivatives of L-aspartic acid.
Wissenschaftliche Forschungsanwendungen
L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester involves its ability to act as a protected form of L-aspartic acid. The Boc group protects the amino group from unwanted reactions, allowing selective reactions at other sites. Upon removal of the Boc group, the free amine can participate in various biochemical processes, including enzyme catalysis and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-cyclohexyl 4-(phenylmethyl) ester
- L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-anhydride with 2-methylpropyl hydrogen carbonate, 4-(phenylmethyl) ester
Uniqueness
L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester is unique due to its specific protective groups and ester functionality, which provide selective reactivity and stability. This makes it particularly useful in synthetic chemistry and pharmaceutical research.
Eigenschaften
Molekularformel |
C16H20NO6- |
|---|---|
Molekulargewicht |
322.33 g/mol |
IUPAC-Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-13(18)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/p-1/t12-/m0/s1 |
InChI-Schlüssel |
LDRWTKQWSXGSTM-LBPRGKRZSA-M |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)[O-])C(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC(=O)[O-])C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-methoxyquinoxalin-2-amine](/img/structure/B15136135.png)
![2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15136138.png)
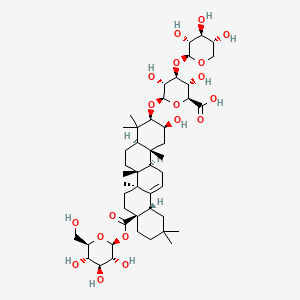
![3H-1,2,4-Triazino[5,6-b]indole-3-thione, 8-bromo-2,5-dihydro-5-methyl-](/img/structure/B15136151.png)
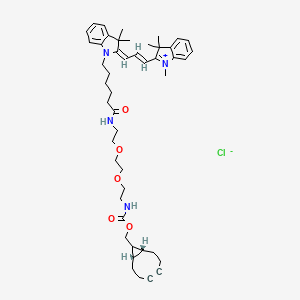
![3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15136173.png)
![4-butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B15136177.png)
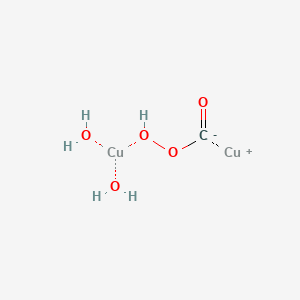
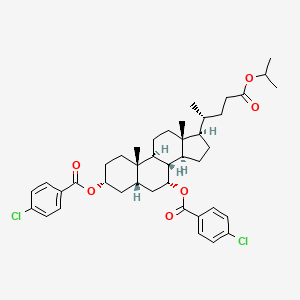
![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B15136190.png)
